molecular formula C17H16ClNO4 B2758836 dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate CAS No. 303145-36-0

dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Cat. No.: B2758836
CAS No.: 303145-36-0
M. Wt: 333.77
InChI Key: BCRUAZABHTZIND-UHFFFAOYSA-N
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Description

Dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a synthetic organic compound that belongs to the pyrrolizine family. This compound is characterized by its complex structure, which includes a pyrrolizine core substituted with a 3-chlorophenyl group and two ester groups. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolizine core through a cyclization reaction. This can be achieved by reacting an appropriate diene with a nitrile or an imine under acidic or basic conditions. The 3-chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrolizine core reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves esterification, where the carboxylic acid groups are converted to dimethyl esters using methanol and a strong acid like sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolizine ring, leading to the formation of pyrrolizine N-oxides.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols or aldehydes.

    Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Pyrrolizine N-oxides.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

    Dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate: Similar structure but with a 4-chlorophenyl group.

    Dimethyl 5-(3-bromophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.

    Dimethyl 5-(3-methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness: Dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and biological activity. The position and nature of the substituent on the phenyl ring can significantly affect the compound’s properties, making it distinct from its analogs.

Biological Activity

Dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article summarizes the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClNO4C_{17}H_{16}ClNO_4, with a molecular weight of approximately 345.76 g/mol. The compound features a pyrrolizine core structure with two carboxylate groups and a chlorophenyl substituent. The presence of chlorine enhances its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : Mixing 3-chlorobenzaldehyde with an appropriate amine to form an intermediate.
  • Cyclization : Formation of the pyrrolizine core.
  • Esterification : Introduction of the dicarboxylate groups.

These steps ensure the controlled synthesis of the compound with desired purity and yield.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown moderate antimicrobial effects against several bacterial strains.
  • Anticancer Properties : Preliminary studies indicate potential anticancer activity, particularly in inhibiting cell proliferation in certain cancer cell lines.

Comparative Biological Activity

A comparison with related compounds highlights the influence of substituents on biological activity:

Compound NameStructureBiological ActivityUnique Features
This compoundPyrrolizine coreModerate antimicrobialChlorine substituent
Dimethyl 5-(phenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylateSimilar coreAnticancer propertiesNo halogen substituents
Dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylateSimilar corePotential anti-inflammatoryFluorine instead of chlorine

This table illustrates how variations in substituents can significantly impact biological activity and potential applications .

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins while the dicarboxylate groups can form hydrogen bonds with amino acid residues. These interactions could modulate enzyme or receptor activities leading to various biological effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antibacterial Activity : A study reported that derivatives of pyrrolizines exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL .
  • Anticancer Studies : In vitro studies demonstrated that certain derivatives had potent activity against leukemia cells at low doses (as low as 12.5 mg/kg), indicating a promising therapeutic potential .

Properties

IUPAC Name

dimethyl 3-(3-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-16(20)13-12-7-4-8-19(12)15(14(13)17(21)23-2)10-5-3-6-11(18)9-10/h3,5-6,9H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRUAZABHTZIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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